6-Chloro-N-cyclopentyl-2-pyridinamine
Overview
Description
6-Chloro-N-cyclopentyl-2-pyridinamine (CAS No. 1219963-76-4) is a chemical compound that has been the subject of extensive research due to its potential applications in various fields of industry and research. It has a molecular formula of C10H13ClN2 and a molecular weight of 196.67 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Chloro-N-cyclopentyl-2-pyridinamine consists of a pyridine ring with an amino group and a chlorine atom attached at the 2nd and 6th positions respectively. Additionally, a cyclopentyl group is attached to the nitrogen atom of the amino group .Scientific Research Applications
Activation and Reduction Studies
One study explored the activation of C(sp2)−H and reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex, providing insights into the selective deuteration at the β- and γ-positions of the pyridine ring. This research highlights the compound's potential in facilitating specific chemical transformations, essential for synthesizing complex molecules in organic chemistry and pharmacology (Resano Barrio et al., 2004).
Synthesis and Application in Pharmaceutical Research
Another application is found in the synthesis of 6,7-Dihydro-5H-cyclopenta[b] pyridine, where the compound serves as a side-chain in the production of fourth-generation Cefpirome, indicating its relevance in developing new pharmaceuticals (Fu Chun, 2007).
Novel Synthetic Routes
Research on novel synthetic routes includes a four-component one-pot access to pyridines and tetrahydroquinolines, showcasing the compound's versatility in creating diverse chemical structures, which can be crucial for drug discovery and development (Yehia et al., 2002).
Crystal Structure and Hydrogen Bond Studies
The crystal structure of chlorothiazide–pyridine solvate, involving 6-Chloro-N-cyclopentyl-2-pyridinamine, was studied to understand the stabilization by strong intermolecular N—H⋯N hydrogen bonds. This research contributes to the field of crystallography and molecular design (Johnston et al., 2008).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities, DNA interaction, structural, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine highlight the bioactivity aspects of similar compounds. Such studies are fundamental for developing new antimicrobial agents and understanding their mechanism of action (Evecen et al., 2017).
properties
IUPAC Name |
6-chloro-N-cyclopentylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKXRZVOIWRVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-cyclopentyl-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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